3,3-Dimethylcyclohexane-1-carbonitrile
Overview
Description
3,3-Dimethylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C9H15N. It features a cyclohexane ring with two methyl groups at the 3rd carbon and a carbonitrile group at the 1st carbon.
Mechanism of Action
Target of Action
Mode of Action
Pharmacokinetics
It’s known that dmccn is a liquid at room temperature , which could influence its bioavailability.
Result of Action
DMCCN has been found to have low toxicity and minimal side effects in laboratory experiments. Its antibacterial and antifungal properties make it a potential candidate for the development of new drugs and pharmaceuticals.
Biochemical Analysis
Biochemical Properties
It is believed that its antibacterial and antifungal properties are due to its ability to disrupt the cell membrane of microorganisms, leading to their death. The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylcyclohexane-1-carbonitrile typically involves the reaction of 3,3-Dimethylcyclohexanone with a suitable nitrile source under specific conditions. One common method is the reaction of 3,3-Dimethylcyclohexanone with sodium cyanide in the presence of a catalyst such as ammonium chloride. The reaction is carried out in an aqueous medium at elevated temperatures to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or sodium ethoxide in alcohol solvents.
Major Products Formed
Oxidation: 3,3-Dimethylcyclohexane-1-carboxylic acid.
Reduction: 3,3-Dimethylcyclohexane-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethylcyclohexanone
- 1,3-Dimethylcyclohexane
- 3,3-Dimethylcyclohexane-1-carboxylic acid
Uniqueness
3,3-Dimethylcyclohexane-1-carbonitrile stands out due to its unique combination of a cyclohexane ring with two methyl groups and a carbonitrile group. This structure imparts distinct chemical and physical properties, making it valuable in various applications. Its low toxicity and potential for use in pharmaceuticals further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
3,3-dimethylcyclohexane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-9(2)5-3-4-8(6-9)7-10/h8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARIATAEMGAUQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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